4'-Heptyl-4-biphenylcarbonitrile

Catalog No.
S563815
CAS No.
41122-71-8
M.F
C20H23N
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Heptyl-4-biphenylcarbonitrile

CAS Number

41122-71-8

Product Name

4'-Heptyl-4-biphenylcarbonitrile

IUPAC Name

4-(4-heptylphenyl)benzonitrile

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3

InChI Key

ZGOWXOZNUNZPAV-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Synonyms

4-heptyl-4'-cyanobiphenyl, K21 cpd

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

4'-Heptyl-4-biphenylcarbonitrile, also known as 7CB, is an organic compound belonging to the class of thermotropic liquid crystals (LCs) from the cyanobiphenyl (CB) family []. Research on 4'-Heptyl-4-biphenylcarbonitrile focuses on its properties and potential applications in various scientific fields due to its unique liquid crystal behavior.

Liquid Crystal Properties

  • Phase transitions

    7CB exhibits two distinct phases – a crystalline phase below 15 °C and a nematic liquid crystalline phase between 15 °C and 36 °C []. In the nematic phase, the elongated rod-shaped molecules of 7CB tend to align along a preferred direction while maintaining a certain degree of positional freedom. This anisotropic property allows 7CB to interact with light differently depending on the direction of the light beam.

  • Electro-optic properties

    An external electric field can influence the orientation of 7CB molecules in the nematic phase. This electro-optic effect allows researchers to modulate the light transmission properties of 7CB, making it a potential candidate for various display technologies.

Potential Applications

  • Liquid crystal displays (LCDs)

    The electro-optic properties of 7CB have been explored for potential applications in LCDs. Due to its relatively low melting point and wide nematic range, 7CB has been studied as a working fluid in LCDs, particularly for guest-host mode displays.

  • Photonic devices

    The ability of 7CB to manipulate light polarization makes it a potential material for photonic devices such as optical waveguides and tunable filters.

  • Self-assembly and self-healing materials

    Recent research explores the use of 7CB in the development of self-assembling and self-healing materials. The anisotropic properties of 7CB can influence the organization of other molecules, leading to the formation of ordered structures [].

4'-Heptyl-4-biphenylcarbonitrile, also known by its CAS Number 41122-71-8, is a compound belonging to the cyanobiphenyl family of liquid crystals. Its chemical formula is C20H23N, and it has a molecular weight of approximately 277.40 g/mol. The structure features a biphenyl core with heptyl and cyano groups positioned at the para (4,4') locations. This compound exhibits nematic liquid crystal properties, making it suitable for various optical applications, particularly in liquid crystal displays (LCDs) and solar cells .

The mechanism of action of 7CB is primarily related to its role in liquid crystal phases. In these phases, the rod-like molecules exhibit a degree of long-range order, influencing optical and electrical properties. The specific mechanism depends on the particular application, such as in displays or sensors, where the LC phase can modulate light or electrical signals [].

The chemical reactivity of 4'-heptyl-4-biphenylcarbonitrile primarily involves interactions characteristic of liquid crystals. It can undergo phase transitions under varying temperature conditions, transitioning between solid, nematic, and isotropic phases. Additionally, when mixed with other materials such as carbon quantum dots or multiwalled carbon nanotubes, it can exhibit changes in optical properties and dielectric behavior .

Several synthetic routes have been developed for the preparation of 4'-heptyl-4-biphenylcarbonitrile:

  • From p-Heptanoylbiphenyl: This method involves the reaction of p-heptanoylbiphenyl with appropriate reagents to introduce the cyano group.
  • Nucleophilic Substitution: A common approach where a suitable nucleophile reacts with a biphenyl derivative.
  • Grignard Reaction: Utilizing Grignard reagents to form the desired biphenyl structure followed by cyanation.
  • Reduction Reactions: Starting from related nitriles or ketones and reducing them to form the heptyl chain.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to synthesize biphenyl derivatives .

4'-Heptyl-4-biphenylcarbonitrile is primarily used in:

  • Liquid Crystal Displays (LCDs): Due to its nematic phase properties, it is essential in the development of LCD technology.
  • Solar Cells: It enhances the performance of perovskite solar cells by improving electron transport and device stability through its interactions with lead iodide .
  • Optical Devices: Its unique optical properties make it suitable for various applications in optical electronics.

Studies have shown that 4'-heptyl-4-biphenylcarbonitrile interacts favorably with other materials in composite systems. For instance, when incorporated into perovskite solar cells, it influences crystal growth orientation and enhances power conversion efficiency significantly—from 17.14% to 20.19%—while maintaining stability under humid conditions . Additionally, its interactions with carbon nanotubes can alter dielectric properties, which is crucial for electronic applications.

Several compounds share structural similarities with 4'-heptyl-4-biphenylcarbonitrile. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4'-Octyl-4-biphenylcarbonitrileC21H25NLonger alkyl chain leading to different mesomorphic properties
4'-Pentyl-4-biphenylcarbonitrileC19H23NShorter alkyl chain; lower melting point
4'-Decyl-4-biphenylcarbonitrileC22H27NIncreased hydrophobicity; potential use in different liquid crystal phases
4-Cyano-4'-octyloxybiphenylC21H25NContains an ether group; alters solubility and thermal stability

The uniqueness of 4'-heptyl-4-biphenylcarbonitrile lies primarily in its balance of thermal stability and solubility characteristics due to the heptyl group, making it particularly effective for applications requiring specific mesomorphic behaviors.

4'-Heptyl-4-biphenylcarbonitrile (C₂₀H₂₃N, molecular weight: 277.40 g/mol) features a biphenyl core with a heptyl chain (–C₇H₁₅) at the 4'-position and a cyano group (–C≡N) at the 4-position (Figure 1). This para-substitution pattern creates a linear molecular geometry, critical for its liquid crystalline behavior.

Crystallographic Properties

X-ray diffraction studies reveal monoclinic crystal systems for homologs of this compound. For example, 4-cyano-4'-heptylbiphenyl (7CB) exhibits a monoclinic lattice (space group P2₁/c) at low temperatures, with unit cell parameters a = 8.42 Å, b = 5.94 Å, c = 23.15 Å, and β = 92.93°. The heptyl chain adopts an extended all-trans conformation, while the biphenyl rings show a dihedral angle of 25–30°, minimizing steric hindrance.

Table 1: Crystallographic Parameters of 4'-Heptyl-4-biphenylcarbonitrile Homologs

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
7CBP2₁/c8.425.9423.1592.93
6CBP2₁8.595.8611.8492.42

The cyano group participates in dipole-dipole interactions (C≡N···H–C), stabilizing the crystal lattice. These interactions result in antiparallel molecular alignment in even-numbered homologs, whereas odd-numbered analogs exhibit tilted arrangements due to steric mismatches.

Synthetic Pathways for 4'-Heptyl-4-biphenylcarbonitrile Production

Friedel-Crafts Acylation Route

  • Acylation: 4-Methoxybiphenyl undergoes Friedel-Crafts acylation with heptanoyl chloride, yielding 4'-heptanoyl-4-methoxybiphenyl.
  • Oxidation: The ketone intermediate is oxidized to 4'-heptyl-4-methoxybiphenylcarboxylic acid using KMnO₄ or CrO₃.
  • Amidation and Dehydration: The carboxylic acid is converted to an amide via reaction with thionyl chloride (SOCl₂) and ammonia, followed by dehydration using 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF) to form the nitrile.

Table 2: Synthetic Methods and Yields

StepReagentsYield (%)Reference
AcylationAlCl₃, heptanoyl chloride65
OxidationKMnO₄, H₂SO₄93
DehydrationTCT, DMF72.5

Alternative Cyanation Strategies

Direct cyanation via Ullmann coupling or palladium-catalyzed reactions has been explored but suffers from lower regioselectivity. Recent advances use microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours, though scalability remains a challenge.

Comparative Analysis of Isomeric Forms and Substituent Effects

Alkyl Chain Parity Effects

Odd-even effects dominate the mesomorphic behavior:

  • Even-numbered chains (e.g., 6CB, 8CB): Exhibit higher nematic-isotropic transition temperatures (TNI) due to efficient packing of linear chains.
  • Odd-numbered chains (e.g., 7CB, 9CB): Display reduced TNI values (7CB: 36°C vs. 8CB: 41°C) due to kinked chain conformations.

Table 3: Transition Temperatures of Selected Homologs

CompoundCrystal→Nematic (°C)Nematic→Isotropic (°C)
5CB22.535.0
7CB15.036.0
8CB21.541.0

Substituent Position Impact

  • Para-substitution: Maximizes molecular anisotropy, enhancing liquid crystallinity.
  • Meta-substitution: Disrupts linearity, abolishing mesophases due to bent geometry.
  • Cyano group replacement: Swapping –C≡N with –OCH₃ reduces dipole interactions, lowering phase transition temperatures by 10–15°C.

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41122-71-8

Wikipedia

4'-Heptyl-4-biphenylcarbonitrile

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-: ACTIVE

Dates

Modify: 2023-08-15

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